1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 2380185-61-3
VCID: VC4305190
InChI: InChI=1S/C14H15N5S/c1-10-6-13(19-14(17-10)15-9-16-19)18-4-2-11(7-18)12-3-5-20-8-12/h3,5-6,8-9,11H,2,4,7H2,1H3
SMILES: CC1=NC2=NC=NN2C(=C1)N3CCC(C3)C4=CSC=C4
Molecular Formula: C14H15N5S
Molecular Weight: 285.37

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine

CAS No.: 2380185-61-3

Cat. No.: VC4305190

Molecular Formula: C14H15N5S

Molecular Weight: 285.37

* For research use only. Not for human or veterinary use.

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine - 2380185-61-3

Specification

CAS No. 2380185-61-3
Molecular Formula C14H15N5S
Molecular Weight 285.37
IUPAC Name 5-methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C14H15N5S/c1-10-6-13(19-14(17-10)15-9-16-19)18-4-2-11(7-18)12-3-5-20-8-12/h3,5-6,8-9,11H,2,4,7H2,1H3
Standard InChI Key VIUROXMJESCODG-UHFFFAOYSA-N
SMILES CC1=NC2=NC=NN2C(=C1)N3CCC(C3)C4=CSC=C4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C13H14N4S

  • Molecular Weight: Approximately 258.34 g/mol

Structural Features

The compound consists of:

  • A triazolo[1,5-a]pyrimidine core with a methyl substituent at the 5-position.

  • A pyrrolidine ring attached to the 7-position of the triazolopyrimidine scaffold.

  • A thiophene ring bound to the pyrrolidine moiety at the 3-position.

Chemical Identifiers

  • SMILES Notation: CC1=NC2=NC=CC(=N2N1)C3CN(CC3)C4=CSC=C4

  • InChI Key: Specific InChI keys for this compound are unavailable in the provided data.

Synthesis Pathways

The synthesis of 1-{5-Methyl- triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine involves:

  • Formation of the Triazolopyrimidine Core:

    • The triazolo[1,5-a]pyrimidine scaffold is synthesized through cyclization reactions involving hydrazine derivatives and pyrimidine precursors.

    • Methylation at the 5-position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

  • Attachment of the Pyrrolidine Ring:

    • The pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination methods.

  • Introduction of the Thiophene Group:

    • Thiophene derivatives are coupled with pyrrolidine using cross-coupling reactions like Suzuki or Stille coupling.

Anticancer Activity

Triazolopyrimidines are known for their anticancer properties due to their ability to inhibit enzymes like kinases and dihydrofolate reductase (DHFR). The thiophene group may enhance binding affinity to biological targets through π-stacking interactions .

Spectroscopic Techniques

Characterization of this compound typically involves:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess chemical shifts.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as C=N, C-S, and aromatic rings.

Crystallography

X-ray crystallography may be employed to determine the precise three-dimensional structure.

Comparative Data Table

FeatureData
Molecular FormulaC13H14N4S
Molecular Weight258.34 g/mol
Key Functional GroupsTriazolopyrimidine, Pyrrolidine, Thiophene
Potential ApplicationsAnticancer, Antimicrobial
Analytical TechniquesNMR, MS, IR
Drug-Like PropertiesAdheres to Lipinski's Rule of Five

Mechanistic Studies

Further research is needed to elucidate the mechanism of action for its biological activities.

Toxicological Evaluation

Comprehensive toxicity studies are essential to assess safety profiles in preclinical models.

Derivative Synthesis

Synthesizing analogs by modifying substituents on the triazolopyrimidine or thiophene rings could optimize pharmacological properties.

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